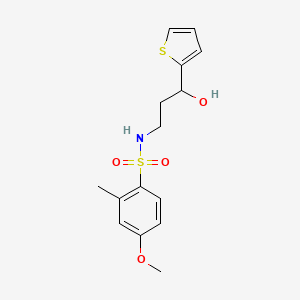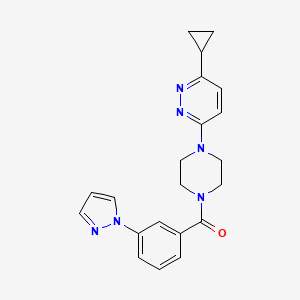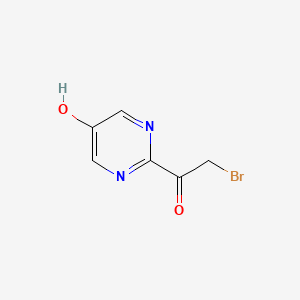
1-(4-Chlorophenyl)-3-(3-methylpyridinium-1-yl)prop-2-en-1-one chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Degradation of Sarin and Diethylchlorophosphate
Research shows that 1-(4-Chlorophenyl)-N-hydroxymethanimine, a related compound to 1-(4-Chlorophenyl)-3-(3-methylpyridinium-1-yl)prop-2-en-1-one chloride, was used for the degradation of sarin and diethylchlorophosphate. The kinetics of the degradation process followed pseudo first order reaction kinetics, indicating its potential in chemical defense applications (Verma et al., 2013).
Synthesis and Structural Analysis
The compound 1-(4-Chlorophenyl)-3-(3-methylpyridinium-1-yl)prop-2-en-1-one chloride has been involved in synthesis studies. For instance, one study described the synthesis of a structurally similar compound, 1-(4-Chlorophenyl)-2-methyl-2-phenyl-5-(thiophen-2-yl)-1,2-dihydro-3H-pyrrol-3-one, highlighting its potential in organic chemistry and materials science (Volkov et al., 2022).
Antibacterial Properties
Another study investigated the antibacterial properties of novel heterocyclic compounds, including those with a 3-(4-chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one fragment. This research could point to potential applications of 1-(4-Chlorophenyl)-3-(3-methylpyridinium-1-yl)prop-2-en-1-one chloride in the development of new antibacterial agents (Mehta, 2016).
Electro-Optic Materials
The compound's relatives have been utilized in the development of electro-optic materials. For example, a study on Tetrathiafulvalene-π-Spacer-Acceptor Derivatives involved compounds with a similar structural motif. These materials have potential applications in nonlinear optics and electronic devices (Andreu et al., 2000).
Thermo-Solvatochromism Studies
Thermo-solvatochromism of compounds, such as 4-[2-(1-methylpyridinium-4-yl)ethenyl]-phenolate, in aqueous alcohols was investigated, showing applications in understanding solvent effects and molecular interactions in different temperature and solvent environments (Tada et al., 2003).
Ionic Liquids and Clean Technology
Studies on room-temperature chloroaluminate(III) ionic liquids, including compounds like 1-butylpyridinium chloride, indicate the potential use of related compounds in clean technology and as solvents for catalytic processes (Seddon, 1997).
Safety and Hazards
Propriétés
IUPAC Name |
(E)-1-(4-chlorophenyl)-3-(3-methylpyridin-1-ium-1-yl)prop-2-en-1-one;chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClNO.ClH/c1-12-3-2-9-17(11-12)10-8-15(18)13-4-6-14(16)7-5-13;/h2-11H,1H3;1H/q+1;/p-1/b10-8+; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGQSMWBHJWEKPN-VRTOBVRTSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C[N+](=CC=C1)C=CC(=O)C2=CC=C(C=C2)Cl.[Cl-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C[N+](=CC=C1)/C=C/C(=O)C2=CC=C(C=C2)Cl.[Cl-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((6-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2368261.png)
![1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2368263.png)
![(Z)-ethyl 2-(2-((2-methoxybenzoyl)imino)-6-(methylsulfonyl)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2368264.png)


![Methyl 2-amino-2-[3-(2-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2368269.png)


![N-(1-(1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-fluorobenzamide](/img/structure/B2368272.png)
![2-amino-1-butyl-N-propyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2368273.png)
![3-[(2-Methylpropan-2-yl)oxycarbonylamino]bicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B2368275.png)


